2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Catalog No.
S2885313
CAS No.
56624-07-8
M.F
C10H14Cl2N4
M. Wt
261.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine...

CAS Number

56624-07-8

Product Name

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

IUPAC Name

2-(2-pyridin-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride

Molecular Formula

C10H14Cl2N4

Molecular Weight

261.15

InChI

InChI=1S/C10H12N4.2ClH/c11-5-4-8-7-13-10(14-8)9-3-1-2-6-12-9;;/h1-3,6-7H,4-5,11H2,(H,13,14);2*1H

InChI Key

BDEGBYFFUXMMIR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC=C(N2)CCN.Cl.Cl

Solubility

not available

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N4C_{10}H_{13}Cl_2N_4 and a molecular weight of 224.69 g/mol. This compound features a pyridine ring and an imidazole ring, which are fused through an ethanamine linker. The presence of two hydrochloride groups indicates that it exists in a salt form, enhancing its solubility in polar solvents. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

The chemical reactivity of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride can be attributed to its functional groups. Key reactions include:

  • Nucleophilic substitutions: The amine group can undergo nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.
  • Acid-base reactions: The dihydrochloride salt form allows for protonation and deprotonation, which can be exploited in various synthetic pathways.
  • Formation of coordination complexes: The nitrogen atoms in the pyridine and imidazole rings can coordinate with metal ions, leading to the formation of metal complexes that may exhibit unique catalytic or biological properties.

Research indicates that 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes. Notably, compounds with similar structures have been shown to interact with targets such as kinases and G-protein coupled receptors, suggesting that this compound may also possess similar pharmacological properties.

Several synthesis methods have been reported for the preparation of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride:

  • One-pot multicomponent reaction: This method involves the simultaneous reaction of pyridine derivatives with imidazole precursors and amines under acidic or basic conditions to yield the desired product efficiently.
  • Stepwise synthesis: This approach includes the formation of intermediate compounds through specific reactions (e.g., nucleophilic substitutions) followed by cyclization to form the final product.
  • Modification of existing compounds: Starting from related pyridine or imidazole derivatives, functional groups can be modified or added through standard organic transformations to achieve the target compound.

The primary applications of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride are found within medicinal chemistry:

  • Drug development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases, particularly those involving kinase pathways.
  • Research tool: It can serve as a molecular probe in biological studies to elucidate mechanisms of action for various cellular processes.

Interaction studies involving 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride focus on its binding affinity to various biological targets:

  • Kinase inhibition assays: These studies assess the compound's ability to inhibit specific kinases, which are crucial in cell signaling pathways.
  • Receptor binding studies: Evaluating how well the compound binds to certain receptors can provide insights into its potential therapeutic effects.

Preliminary findings suggest that this compound may exhibit selective inhibition profiles, making it valuable for further investigation in drug discovery efforts.

Several compounds share structural similarities with 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
4-(Pyridin-3-yl)-1H-imidazolePyridine and imidazole ringsKnown for anti-cancer properties
5-(Pyridin-3-yl)-1H-pyrazolePyrazole instead of imidazoleExhibits anti-inflammatory effects
3-(Pyridin-4-yloxy)-phenolContains a phenolic groupPotential antioxidant activity

The uniqueness of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride lies in its specific arrangement of nitrogen-containing heterocycles, which may confer distinct biological activities compared to these similar compounds.

Dates

Modify: 2023-08-17

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